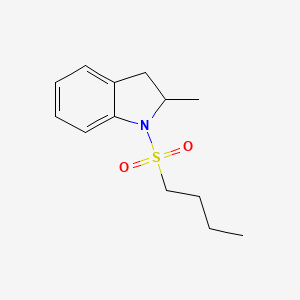![molecular formula C17H25N3O B5348296 (3S*,4R*)-1-[(2,3-dimethyl-1H-indol-7-yl)methyl]-3-methoxypiperidin-4-amine](/img/structure/B5348296.png)
(3S*,4R*)-1-[(2,3-dimethyl-1H-indol-7-yl)methyl]-3-methoxypiperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S*,4R*)-1-[(2,3-dimethyl-1H-indol-7-yl)methyl]-3-methoxypiperidin-4-amine, also known as DM-235, is a synthetic compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
(3S*,4R*)-1-[(2,3-dimethyl-1H-indol-7-yl)methyl]-3-methoxypiperidin-4-amine works by selectively inhibiting the reuptake of serotonin in the brain, which increases the levels of serotonin in the synaptic cleft. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, anxiety, and other cognitive functions. By increasing the levels of serotonin, this compound helps to improve mood and reduce anxiety and other symptoms of psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed in the body, and undergoes extensive metabolism in the liver. This compound has also been shown to have a low potential for drug-drug interactions, making it a safe and effective treatment option for various neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
(3S*,4R*)-1-[(2,3-dimethyl-1H-indol-7-yl)methyl]-3-methoxypiperidin-4-amine has several advantages for use in laboratory experiments. It is a highly selective serotonin reuptake inhibitor, which makes it a useful tool for studying the role of serotonin in various neurological and psychiatric disorders. This compound is also a synthetic compound, which means that it can be easily synthesized in large quantities for use in experiments.
However, there are also limitations to the use of this compound in laboratory experiments. It is a relatively new compound, and there is still much to be learned about its pharmacological properties and potential side effects. Additionally, this compound is a controlled substance, which means that it may be difficult to obtain for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on (3S*,4R*)-1-[(2,3-dimethyl-1H-indol-7-yl)methyl]-3-methoxypiperidin-4-amine. One area of interest is its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. This compound has been shown to have neuroprotective effects, which could make it a useful treatment option for these disorders.
Another area of interest is the development of new SSRI compounds based on the structure of this compound. By modifying the chemical structure of this compound, it may be possible to develop more potent and selective serotonin reuptake inhibitors with improved therapeutic properties.
Conclusion:
This compound is a synthetic compound that belongs to the class of selective serotonin reuptake inhibitors. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. This compound works by selectively inhibiting the reuptake of serotonin in the brain, which increases the levels of serotonin in the synaptic cleft. This compound has a favorable pharmacokinetic profile and has several advantages for use in laboratory experiments. There are several potential future directions for research on this compound, including its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia, and the development of new SSRI compounds based on its structure.
Synthesemethoden
The synthesis of (3S*,4R*)-1-[(2,3-dimethyl-1H-indol-7-yl)methyl]-3-methoxypiperidin-4-amine involves the reaction of 3-methoxypiperidin-4-amine with 2,3-dimethyl-1H-indole-7-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction yields this compound as a white solid with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
(3S*,4R*)-1-[(2,3-dimethyl-1H-indol-7-yl)methyl]-3-methoxypiperidin-4-amine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in treating depression, anxiety, and obsessive-compulsive disorder (OCD). This compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
(3S,4R)-1-[(2,3-dimethyl-1H-indol-7-yl)methyl]-3-methoxypiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-11-12(2)19-17-13(5-4-6-14(11)17)9-20-8-7-15(18)16(10-20)21-3/h4-6,15-16,19H,7-10,18H2,1-3H3/t15-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIOCQWQLYUCNS-CVEARBPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C(C=CC=C12)CN3CCC(C(C3)OC)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC2=C(C=CC=C12)CN3CC[C@H]([C@H](C3)OC)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-benzyl-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5348218.png)
![4-[3-(2-furyl)-2-propen-1-yl]morpholine](/img/structure/B5348220.png)


![3-[2-(1H-indazol-6-ylamino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5348256.png)

![N-(5-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5348260.png)

![N-[(7-fluoro-2-oxo-1,2-dihydro-3-quinolinyl)methyl]-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5348268.png)
![8-[(1-cyclopropyl-1H-imidazol-5-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5348280.png)
![1-[2-(3-chlorophenoxy)butanoyl]-4-methyl-1,4-diazepane](/img/structure/B5348283.png)
![3-{[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]methyl}benzonitrile](/img/structure/B5348289.png)
![3-(butylthio)-6-(6-chloro-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5348293.png)
